molecular formula C14H23NO B7905756 5-tert-Butyl-2-isobutoxy-phenylamine

5-tert-Butyl-2-isobutoxy-phenylamine

Cat. No.: B7905756
M. Wt: 221.34 g/mol
InChI Key: IQTAWKYBIOGXKN-UHFFFAOYSA-N
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Description

5-tert-Butyl-2-isobutoxy-phenylamine is an organic compound characterized by the presence of a tert-butyl group, an isobutoxy group, and an amine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-2-isobutoxy-phenylamine typically involves the following steps:

    Formation of the tert-butyl group: This can be achieved through Friedel-Crafts alkylation, where tert-butyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the isobutoxy group: This step involves the etherification of the phenol group with isobutyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-2-isobutoxy-phenylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

5-tert-Butyl-2-isobutoxy-phenylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-2-isobutoxy-phenylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-Butyl-2-methoxy-phenylamine
  • 5-tert-Butyl-2-ethoxy-phenylamine
  • 5-tert-Butyl-2-propoxy-phenylamine

Uniqueness

5-tert-Butyl-2-isobutoxy-phenylamine is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties compared to other alkoxy derivatives. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

5-tert-butyl-2-(2-methylpropoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-10(2)9-16-13-7-6-11(8-12(13)15)14(3,4)5/h6-8,10H,9,15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTAWKYBIOGXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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